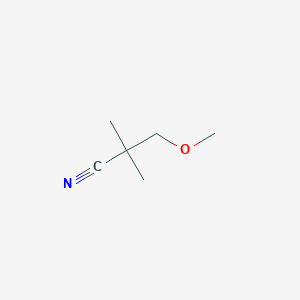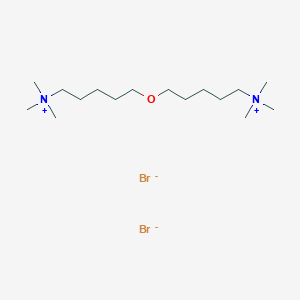
JRHWAWVWXUAHOE-UHFFFAOYSA-L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide is a quaternary ammonium compound with the molecular formula C16H38Br2N2O. It is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide typically involves the reaction of trimethylamine with a dibromoalkane in the presence of a solvent. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
化学反应分析
Types of Reactions
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding alcohols .
科学研究应用
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and sanitizers.
作用机制
The mechanism by which Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other quaternary ammonium compounds .
相似化合物的比较
Similar Compounds
Cetyl Trimethyl Ammonium Bromide (CTAB): Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecyl Trimethyl Ammonium Bromide: Used in various industrial applications for its surfactant properties.
Uniqueness
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in disrupting microbial cell membranes while maintaining solubility in aqueous solutions .
属性
CAS 编号 |
109441-52-3 |
|---|---|
分子式 |
C16H38Br2N2O |
分子量 |
434.3 g/mol |
IUPAC 名称 |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dibromide |
InChI |
InChI=1S/C16H38N2O.2BrH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
JRHWAWVWXUAHOE-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
规范 SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
同义词 |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium dibromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
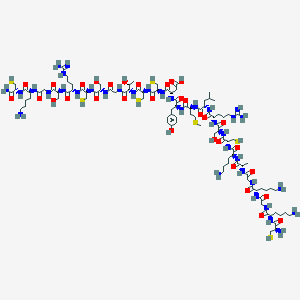
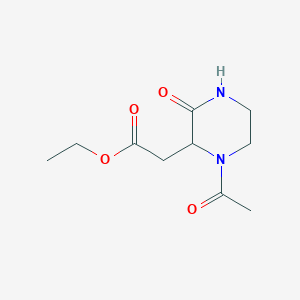
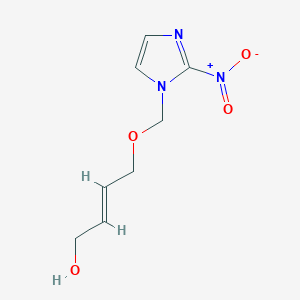
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
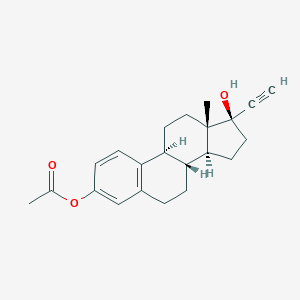
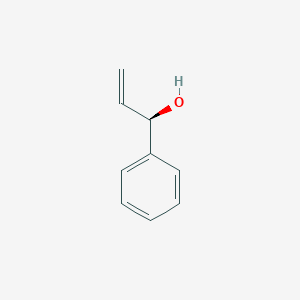
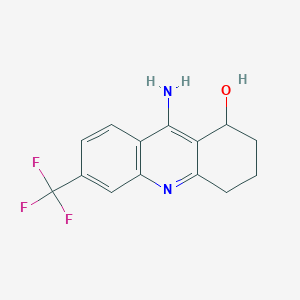
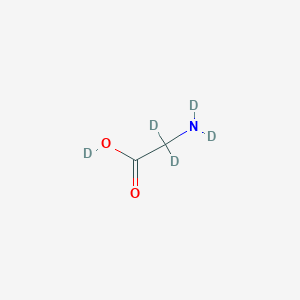
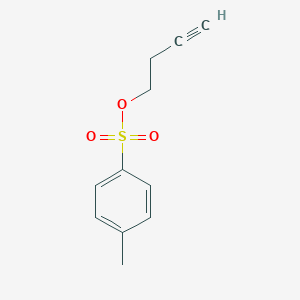
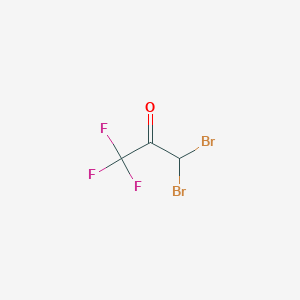
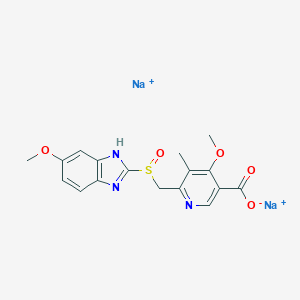
![1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B27888.png)
